![molecular formula C14H12ClIN2O B5862069 N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea](/img/structure/B5862069.png)
N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea
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Overview
Description
N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea, also known as CI-1040, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It was discovered in the late 1990s as a potential cancer therapeutic agent and has since been extensively studied for its mechanism of action and potential applications in cancer treatment.
Mechanism of Action
The primary target of N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea is MEK, a key component of the MAPK signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting MEK, N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea disrupts the MAPK signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea has been shown to modulate the immune response, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea is its specificity for MEK, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a useful tool for studying the MAPK signaling pathway. However, N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea has limited solubility in water, which can be a challenge for some experiments. It also has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea. One area of interest is the development of more potent and selective MEK inhibitors. Another direction is the investigation of combination therapies involving N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea and other anti-cancer agents. Additionally, there is a need for further studies to understand the mechanisms underlying the immune-modulating effects of N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea as a cancer therapeutic agent.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea involves several steps, including the reaction of 4-chloroaniline with 4-iodo-2-methylbenzene to form N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea. The compound can be further purified using various techniques, such as recrystallization and chromatography.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal, and pancreatic cancer. In preclinical studies, N-(4-chlorophenyl)-N'-(4-iodo-2-methylphenyl)urea has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-iodo-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN2O/c1-9-8-11(16)4-7-13(9)18-14(19)17-12-5-2-10(15)3-6-12/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKTYSIJLGWWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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